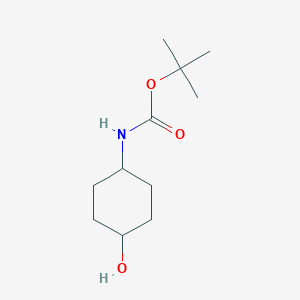

Tert-butyl (4-hydroxycyclohexyl)carbamate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(4-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQARDWKWPIRJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347011 | |

| Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111300-06-2, 167081-25-6 | |

| Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (4-hydroxycyclohexyl)carbamate: Nomenclature, Properties, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (4-hydroxycyclohexyl)carbamate is a bifunctional molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a protected amine and a reactive hydroxyl group on a cyclohexane scaffold, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical nomenclature, physical properties, stereoisomers, synthesis, and a detailed examination of its application in the development of the PROTAC degrader, ARV-110.

Nomenclature: IUPAC and Common Names

This compound exists as two geometric isomers, cis and trans, depending on the relative orientation of the hydroxyl and the carbamate groups on the cyclohexane ring.

The IUPAC name for the compound is tert-butyl N-(4-hydroxycyclohexyl)carbamate . Depending on the stereochemistry, it is specified as:

-

tert-butyl (cis-4-hydroxycyclohexyl)carbamate

-

tert-butyl (trans-4-hydroxycyclohexyl)carbamate

Common names and synonyms are frequently used in literature and commercial listings. These include:

-

4-(Boc-amino)cyclohexanol (often used for both isomers, with "cis" or "trans" specified)

-

N-Boc-4-aminocyclohexanol

-

(4-Hydroxycyclohexyl)carbamic acid tert-butyl ester[1]

-

cis-4-(tert-Butoxycarbonylamino)cyclohexanol[2]

Physicochemical Properties

The physical and chemical properties of the cis and trans isomers of this compound differ due to their distinct three-dimensional structures. The available data for each isomer are summarized below.

| Property | cis-Isomer | trans-Isomer |

| Molecular Formula | C₁₁H₂₁NO₃ | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol [4][5][6] | 215.29 g/mol [3][7] |

| Melting Point | 95 °C[2][4][5] | Not consistently reported |

| Boiling Point | 337.7 ± 31.0 °C (Predicted)[2][4][5] | Not consistently reported |

| Density | 1.06 ± 0.1 g/cm³ (Predicted)[2][4][5] | Not consistently reported |

| Appearance | White to light yellow/orange powder to crystal[2][4] | Solid |

| Water Solubility | Slightly soluble[2][4] | Not specified |

| CAS Number | 167081-25-6[2][4][5][6] | 111300-06-2[3][7] |

Synthesis and Experimental Protocols

The synthesis of this compound isomers is typically achieved through the protection of the amino group of the corresponding cis- or trans-4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

General Protocol for the Synthesis of this compound Isomers

This protocol describes a general method for the Boc-protection of 4-aminocyclohexanol isomers.

Materials:

-

cis- or trans-4-aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or an aqueous mixture)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve the respective 4-aminocyclohexanol isomer in the chosen solvent.

-

Add a base, such as triethylamine (typically 1.1 to 1.5 equivalents), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture, often at 0 °C to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

If an organic solvent was used, separate the organic layer. If an aqueous mixture was used, extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: This is an effective method for obtaining high-purity crystalline material. A suitable solvent system, such as ethyl acetate/hexane or aqueous ethanol, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.

-

Column Chromatography: For mixtures of isomers or to remove closely related impurities, silica gel column chromatography is a standard procedure. A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the product.

Application in PROTAC Technology: The Case of ARV-110

A prominent application of trans-tert-butyl (4-hydroxycyclohexyl)carbamate is in the synthesis of the clinical-stage PROTAC, Bavdegalutamide (ARV-110). ARV-110 is an androgen receptor (AR) degrader developed for the treatment of prostate cancer.[8][9][10][11]

Role as a Linker Component

In ARV-110, the trans-4-hydroxycyclohexylcarbamate moiety serves as a rigid and non-flexible component of the linker that connects the AR-binding ligand to the E3 ubiquitin ligase-recruiting ligand.[9] The hydroxyl group of the carbamate is the point of attachment for the rest of the linker structure.

Synthesis of ARV-110

The synthesis of ARV-110 involves a multi-step process where tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate (a specific stereoisomer of the trans form) is a key starting material. The synthesis commences with a nucleophilic aromatic substitution (SₙAr) reaction between 2,4-dichlorobenzonitrile and tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate in the presence of a base like sodium hydride (NaH).[8] This is followed by deprotection of the Boc group and subsequent coupling reactions to build the final PROTAC molecule.[8]

Mechanism of Action of ARV-110

ARV-110 functions by inducing the degradation of the androgen receptor, a key driver of prostate cancer growth.[8][9] The mechanism involves the formation of a ternary complex between the androgen receptor, ARV-110, and the E3 ubiquitin ligase Cereblon (CRBN).[9] This proximity induces the polyubiquitination of the androgen receptor, marking it for degradation by the proteasome.[5][9]

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker component generally follows a convergent or sequential synthetic strategy.

Conclusion

This compound, in both its cis and trans isomeric forms, is a versatile and valuable chemical entity for researchers in drug discovery and development. Its utility is particularly highlighted by its incorporation into the structure of the androgen receptor degrader ARV-110, demonstrating its importance as a linker component in the rapidly advancing field of PROTAC technology. This guide provides essential technical information to aid in the synthesis, characterization, and application of this compound in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Targeted Degradation of Androgen Receptor for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 001chemical.com [001chemical.com]

- 8. ascopubs.org [ascopubs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. urotoday.com [urotoday.com]

- 11. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl (4-hydroxycyclohexyl)carbamate: Chemical Structure and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (4-hydroxycyclohexyl)carbamate is a pivotal bifunctional molecule frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its rigid cyclohexyl scaffold, combined with strategically placed hydroxyl and Boc-protected amine functionalities, makes it an ideal linker component for connecting a target protein binder and an E3 ligase ligand. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key properties of the cis and trans isomers of this compound. Detailed synthetic strategies and its crucial role in the PROTAC workflow are also discussed.

Chemical Structure and Stereoisomerism

This compound, with the molecular formula C₁₁H₂₁NO₃, possesses a cyclohexane ring substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine group at the 1 and 4 positions. The cyclohexane ring can exist in a stable chair conformation, giving rise to two diastereomeric stereoisomers: cis and trans.

In the cis isomer , both the hydroxyl and the carbamate substituents are on the same side of the cyclohexane ring, resulting in one axial and one equatorial orientation in the most stable chair conformation.

In the trans isomer , the hydroxyl and carbamate substituents are on opposite sides of the ring, allowing both to occupy equatorial positions in the most stable chair conformation, which is generally the more thermodynamically stable isomer.[1]

The stereochemistry of this linker is critical in PROTAC design as it dictates the spatial orientation of the protein binder and the E3 ligase ligand, which in turn significantly impacts the efficiency of ternary complex formation and subsequent target protein degradation.

Physicochemical Properties

The distinct stereochemistry of the cis and trans isomers leads to differences in their physical properties. The following table summarizes key quantitative data for both isomers.

| Property | cis-tert-butyl (4-hydroxycyclohexyl)carbamate | trans-tert-butyl (4-hydroxycyclohexyl)carbamate |

| CAS Number | 167081-25-6[2][3] | 111300-06-2[4] |

| Molecular Weight | 215.29 g/mol [2][3] | 215.29 g/mol [4] |

| Melting Point | 95 °C[2][5] | 172-173 °C[6] |

| Boiling Point (Predicted) | 337.7 ± 31.0 °C[2][3] | 337.7 ± 31.0 °C[6] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³[2][3] | 1.06 ± 0.1 g/cm³[6] |

| Appearance | White to light yellow to light orange powder to crystal[2] | White solid[1] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available from various commercial suppliers and are crucial for the unambiguous identification and characterization of each isomer.[7] A publication by researchers at the University of Greifswald describes the ¹H NMR data for both cis and trans isomers.[8]

Synthesis and Experimental Protocols

The synthesis of cis- and trans-tert-butyl (4-hydroxycyclohexyl)carbamate typically involves the Boc protection of the corresponding cis- or trans-4-aminocyclohexanol. The stereochemistry of the final product is determined by the starting material.

General Protocol for Boc Protection of 4-Aminocyclohexanol

This protocol is a generalized procedure based on common organic synthesis techniques for the installation of a Boc protecting group.[9]

Materials:

-

cis- or trans-4-aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve cis- or trans-4-aminocyclohexanol (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired cis- or trans-tert-butyl (4-hydroxycyclohexyl)carbamate.

A patent describes a method for preparing 4-N-Boc-amino cyclohexanol from 4-amino cyclohexanol hydrochloride using poly guanidine and Boc anhydride.[10] Another approach for the diastereoselective synthesis of the cis isomer involves the reductive ring opening of an N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene precursor using a continuous flow hydrogenation method.[11]

Role in PROTAC Drug Development

This compound serves as a versatile linker in the synthesis of PROTACs. The hydroxyl group provides a reactive handle for attachment to a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be deprotected to reveal a primary amine for coupling with a target protein binder.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound as a linker is depicted below. This process involves the sequential coupling of the linker to the E3 ligase ligand and the target protein ligand, followed by deprotection steps where necessary.

Caption: General workflow for PROTAC synthesis using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound itself is not directly involved in signaling pathways. However, as a core component of a PROTAC, it facilitates the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. The logical relationship of this process is illustrated below.

Caption: Logical workflow of PROTAC-mediated protein degradation.

Conclusion

The stereoisomers of this compound are indispensable tools in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. A thorough understanding of their distinct chemical and physical properties, coupled with robust synthetic strategies, is paramount for the rational design and efficient synthesis of novel PROTAC-based therapeutics. This guide provides a foundational resource for researchers and scientists working to harness the potential of these critical molecular building blocks.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-butyl (cis-4-hydroxycyclohexyl)carbamate , 97% , 167081-25-6 - CookeChem [cookechem.com]

- 3. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE CAS#: 167081-25-6 [m.chemicalbook.com]

- 4. 001chemical.com [001chemical.com]

- 5. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]

- 6. BOC-TRANS-4-AMINOCYCLOHEXANOL Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 167081-25-6|tert-butyl (cis-4-hydroxycyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate, a key intermediate in organic synthesis and drug discovery. This document outlines its structural characteristics, physicochemical parameters, and available spectral data, along with generalized experimental protocols.

Chemical Identity and Structure

cis-Tert-butyl (4-hydroxycyclohexyl)carbamate, also known as cis-4-(Boc-amino)cyclohexanol, is a carbamate-protected derivative of cis-4-aminocyclohexanol. The bulky tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]

Molecular Structure:

Physicochemical Properties

The following tables summarize the key physical and chemical properties of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 167081-25-6 | [2],[3] |

| Molecular Formula | C₁₁H₂₁NO₃ | [2],[3] |

| Molecular Weight | 215.29 g/mol | [2],[3] |

| Appearance | White to off-white solid/powder to crystal | [2],[4] |

| Melting Point | 95 °C | [2] |

| Boiling Point (Predicted) | 337.7 ± 31.0 °C | [2] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 12.36 ± 0.40 | [2] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | [2] |

| Organic Solvents | No specific data available, but generally soluble due to the Boc protecting group. |

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of the compound.

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Consistent with structure | [4] |

| ¹³C NMR | No specific data available in searched literature. | |

| FT-IR | No specific data available in a detailed format. | |

| Mass Spectrometry | No specific data available. General fragmentation of carbamates involves cleavage of the C-O and N-C bonds. | |

| Purity (GC) | 99.56% | [4] |

Experimental Protocols

A plausible synthetic route involves the protection of cis-4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Synthetic Workflow:

Purification:

The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Drug Development

cis-Tert-butyl (4-hydroxycyclohexyl)carbamate serves as a valuable building block in the synthesis of various pharmaceutical compounds. The carbamate functional group is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of a drug molecule. While specific signaling pathways directly involving this compound are not documented, its utility as a synthetic intermediate is well-established. For instance, it is used as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines, which have potential as anti-inflammatory and antitumor agents.[2] The related trans-isomer is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), highlighting the importance of the 4-(Boc-amino)cyclohexanol scaffold in modern drug discovery.[5]

Logical Relationship in Synthesis:

References

An In-Depth Technical Guide to the Synthesis and Characterization of trans-Tert-butyl (4-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-tert-butyl (4-hydroxycyclohexyl)carbamate, a key building block in the development of various pharmaceutical compounds. This document details the synthetic route, experimental protocols, and in-depth characterization of the target molecule, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.

Synthesis

The synthesis of trans-tert-butyl (4-hydroxycyclohexyl)carbamate is most commonly achieved through the protection of the amino group of trans-4-aminocyclohexanol with a tert-butyloxycarbonyl (Boc) group. This reaction utilizes di-tert-butyl dicarbonate (Boc anhydride) as the protecting agent in the presence of a base.

A widely employed method for this synthesis involves the reaction of trans-4-aminocyclohexanol with Boc anhydride.[1][2] The use of a suitable base, such as triethylamine or poly-guanidine, facilitates the reaction, which is typically carried out in a solvent like dichloromethane.[1]

Reaction Scheme

Experimental Protocol: Synthesis of trans-tert-butyl (4-hydroxycyclohexyl)carbamate

Materials:

-

trans-4-Aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve trans-4-aminocyclohexanol (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure trans-tert-butyl (4-hydroxycyclohexyl)carbamate as a white solid.[1]

References

Spectroscopic Characterization of Tert-butyl (4-hydroxycyclohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl (4-hydroxycyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines the experimental protocols for acquiring this data, ensuring reproducibility and accuracy in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for both the cis and trans isomers of this compound. These values are based on typical ranges for the functional groups present in the molecule.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (trans-isomer) | Assignment (cis-isomer) |

| ~4.50 | br s | 1H | NH | NH |

| ~3.60 | tt | 1H | CH-OH (axial) | - |

| ~4.05 | br s | - | - | CH-OH (equatorial) |

| ~3.45 | m | 1H | CH-NH | CH-NH |

| ~2.00 | m | 2H | Cyclohexyl CH₂ (axial) | Cyclohexyl CH₂ |

| ~1.85 | m | 2H | Cyclohexyl CH₂ (equatorial) | Cyclohexyl CH₂ |

| ~1.44 | s | 9H | C(CH₃)₃ | C(CH₃)₃ |

| ~1.25 | m | 4H | Cyclohexyl CH₂ | Cyclohexyl CH₂ |

| ~1.60 | br s | 1H | OH | OH |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment (trans-isomer) | Assignment (cis-isomer) |

| ~155.5 | C=O (carbamate) | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ | C(CH₃)₃ |

| ~70.5 | CH-OH | CH-OH |

| ~50.0 | CH-NH | CH-NH |

| ~35.0 | Cyclohexyl CH₂ | Cyclohexyl CH₂ |

| ~31.0 | Cyclohexyl CH₂ | Cyclohexyl CH₂ |

| ~28.4 | C(CH₃)₃ | C(CH₃)₃ |

Table 3: IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~3340 | Medium | N-H stretch (carbamate) |

| 2970-2850 | Strong | C-H stretch (alkane) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~1170 | Strong | C-O stretch (alcohol) |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 216.16 | [M+H]⁺ |

| 215.15 | [M]⁺ |

| 159.12 | [M - C₄H₈]⁺ |

| 142.12 | [M - C₄H₉O]⁺ |

| 100.09 | [M - C₅H₉O₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile. The typical concentration is around 1 mg/mL, which is then further diluted.

-

Data Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.

-

Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic chemistry, serving as one of the most widely utilized protecting groups for amines.[1] Its popularity stems from a unique combination of stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group strategy, encompassing its fundamental chemical principles, detailed experimental protocols, and diverse applications in complex chemical syntheses, including peptide synthesis, natural product total synthesis, and medicinal chemistry.[1]

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[2] The Boc group is chemically a tert-butyl carbamate and is typically introduced to a nucleophilic functional group by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and stable reagent.[1][2] This reaction converts the amine into a carbamate, which is significantly less reactive.[2]

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is a critical feature that enables the selective deprotection of different protecting groups at various stages of a complex synthesis.[3]

Mechanism of Protection and Deprotection

Boc Protection

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction.[1] The lone pair of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[1][4] The reaction is often facilitated by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), to neutralize the protonated amine intermediate, although the reaction can also proceed without a base.[1][3]

Boc Deprotection

The removal of the Boc group is typically accomplished under acidic conditions.[5] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in methanol are commonly used.[5] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6][7] This unstable intermediate readily decarboxylates to release the free amine and carbon dioxide.[6][8]

A potential issue during deprotection is the reaction of the intermediary t-butyl cation with nucleophilic residues in the substrate.[7][9] To prevent these side reactions, scavengers such as anisole, thioanisole, or dithiothreitol (DTT) are often added to the reaction mixture to trap the electrophilic t-butyl cation.[5][7]

Applications in Organic Synthesis

Peptide Synthesis

The Boc group has played a pivotal role in the development of solid-phase peptide synthesis (SPPS).[6] In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the Boc group provides temporary protection of the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for semi-permanent side-chain protection.[6][10] The Boc SPPS workflow is a cyclical process involving the deprotection of the N-terminal Boc group, neutralization, and coupling of the next Nα-Boc protected amino acid.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 11. benchchem.com [benchchem.com]

Biological relevance of the carbamate functional group in drug design.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, characterized by its unique amide-ester hybrid nature, has emerged as a pivotal structural motif in contemporary medicinal chemistry.[1][2][3] Its remarkable versatility allows it to serve as a stable peptide bond isostere, a key component of pharmacophores for enzyme inhibition, and a cleavable moiety in prodrug strategies.[1][2] This guide provides a comprehensive technical overview of the biological relevance of the carbamate functional group in drug design, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical and Pharmacokinetic Profile of Carbamate Drugs

The incorporation of a carbamate group significantly influences a drug's physicochemical properties, which in turn dictates its pharmacokinetic behavior.[4] Carbamates are generally more stable to hydrolysis than esters but more susceptible than amides.[2] This tunable stability is a key feature exploited in drug design.[2] By strategically modifying the substituents on the nitrogen and oxygen termini of the carbamate, medicinal chemists can modulate properties such as metabolic stability, membrane permeability, and overall disposition in the body.[2][4]

Physicochemical Properties

The lipophilicity (logP) and aqueous solubility of a drug are critical determinants of its absorption and distribution. The carbamate group can be tailored to optimize these parameters.

| Drug | Therapeutic Class | LogP | Water Solubility |

| Rivastigmine | Cholinesterase Inhibitor | 2.3 (calculated) | Freely soluble |

| Felbamate | Anticonvulsant | 0.2 (calculated) | Sparingly soluble |

| Cenobamate | Anticonvulsant | 2.7 (calculated) | Slightly soluble |

| Ritonavir | HIV Protease Inhibitor | 4.4 (calculated) | Practically insoluble |

| Docetaxel | Anticancer | 3.5 (calculated) | Practically insoluble |

This table presents a selection of FDA-approved carbamate-containing drugs and their relevant physicochemical properties. LogP values are computationally estimated and solubility data is generally reported.

Pharmacokinetic Parameters

The pharmacokinetic profiles of carbamate drugs vary widely depending on their specific structure and therapeutic application. The following table summarizes key pharmacokinetic parameters for several carbamate-containing anticonvulsant drugs, providing a basis for comparison.

| Parameter | Felbamate | Carisbamate | Cenobamate |

| Oral Bioavailability (F) | >90% | Not specified | 88% |

| Apparent Oral Clearance (CL/F) | 2.43 L/hr | 35.1 - 41.4 ml/h/kg | 0.45 - 0.63 L/h |

| Apparent Volume of Distribution (Vd/F) | 51 L | Not specified | 40 - 50 L |

| Terminal Half-life (t½) | 20 - 23 hours | 11.5 - 12.8 hours | 50 - 60 hours |

| Time to Maximum Plasma Concentration (Tmax) | Not specified | 1 - 2 hours | 1 - 4 hours |

| Protein Binding | Not specified | Not specified | 60% |

This table is adapted from a comparative pharmacokinetic guide and summarizes key parameters for three carbamate-based anticonvulsant drugs.[1]

The Role of Carbamates in Enzyme Inhibition

The carbamate functional group is a well-established "warhead" for the inhibition of various enzymes, particularly serine hydrolases.[2] Carbamate inhibitors often act by covalently modifying a catalytic serine residue in the enzyme's active site, leading to its inactivation.

Acetylcholinesterase Inhibitors

A prominent class of carbamate drugs are the acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease and other neurological conditions.[4][5] These drugs, such as rivastigmine and physostigmine, mimic the natural substrate of AChE, acetylcholine. The carbamate moiety is transferred to the active site serine, forming a carbamoylated enzyme that is much more stable to hydrolysis than the acetylated intermediate, thus effectively inhibiting the enzyme.[5]

| Compound | Target Enzyme(s) | IC₅₀ (µM) |

| Rivastigmine | AChE, BChE | AChE: 4.7, BChE: 0.03 |

| Physostigmine | AChE, BChE | AChE: 0.007, BChE: 0.005 |

| Neostigmine | AChE, BChE | AChE: 0.01, BChE: 0.03 |

| Carbamate Derivative 10c | BChE | 0.07 |

This table presents the half-maximal inhibitory concentrations (IC₅₀) of several carbamate-based cholinesterase inhibitors. Data for rivastigmine, physostigmine, and neostigmine are compiled from various sources, while the data for the experimental compound 10c highlights the potential for potent and selective inhibition.[6]

Carbamates as Prodrugs

The carbamate linkage is frequently employed in prodrug design to improve the pharmaceutical properties of a parent drug.[2][7] This strategy can enhance aqueous solubility, increase metabolic stability to first-pass metabolism, and improve oral bioavailability.[2][7] The carbamate prodrug is designed to be cleaved in vivo by esterases or other enzymes to release the active pharmacological agent.[2]

Hydrolysis of Carbamate Prodrugs

The rate of hydrolysis of the carbamate bond is a critical factor in prodrug design, as it determines the rate and extent of active drug release.[2] The stability of the carbamate can be modulated by altering the substituents on the nitrogen and oxygen atoms.[1] For instance, N,N-disubstituted carbamates are generally more stable than their N-monosubstituted counterparts.[1]

| Prodrug | Parent Drug | Half-life (t½) in Human Plasma |

| Bambuterol | Terbutaline | ~1.3 hours |

| Irinotecan (CPT-11) | SN-38 | ~20 minutes (to form SN-38) |

| Acyloxyalkyl carbamate of Fluoxetine (A1) | Fluoxetine | ~10 minutes (for 99.5% hydrolysis) |

| Monosubstituted dopaminergic carbamates | Dopaminergic phenols | 4 - 40 minutes (at pH 7.4) |

This table summarizes the hydrolysis half-lives of several carbamate prodrugs in human plasma, demonstrating the range of cleavage rates that can be achieved.[1][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of carbamate-containing compounds.

General Synthesis of Carbamates from an Alcohol and an Isocyanate

This protocol describes a common and versatile method for the synthesis of carbamates.

Materials:

-

Alcohol (1.0 eq)

-

Isocyanate (e.g., Isopropyl isocyanate, 1.0 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 0.05-0.1 eq)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the alcohol (1.0 eq) and, if necessary, the catalyst (0.05-0.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the isocyanate (1.0 eq) dropwise at room temperature.[1]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C for less reactive alcohols like phenols) for 1 to 24 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[1]

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carbamate.

-

Purify the crude product by recrystallization or flash column chromatography if necessary.[1]

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to assess the susceptibility of a carbamate compound to metabolism by hepatic enzymes.

Materials:

-

Test carbamate compound

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (containing an internal standard for LC-MS/MS analysis)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

-

Prepare a stock solution of the test carbamate compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with HLM (at a final protein concentration of, for example, 0.5 mg/mL) in phosphate buffer at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to cold acetonitrile containing the internal standard.

-

Vortex the quenched samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent carbamate compound at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

In Vivo Anticonvulsant Efficacy: The Maximal Electroshock (MES) Test in Rats

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[10][11]

Materials:

-

Male Wistar rats (100-150 g)

-

Electroconvulsometer with corneal electrodes

-

0.9% saline solution

-

Test carbamate compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., phenytoin)

-

Vehicle control

Procedure:

-

Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight prior to the experiment, with free access to water.

-

Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test carbamate).

-

Administer the vehicle, positive control, or test compound to the respective groups via the desired route (e.g., oral gavage).

-

At the time of predicted peak effect of the test compound (determined from prior pharmacokinetic studies), induce a maximal seizure.

-

Apply a drop of saline to the corneal electrodes and place them on the corneas of the rat.

-

Deliver an electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds).[11]

-

Immediately after the stimulus, observe the animal for the characteristic seizure pattern, paying close attention to the presence or absence of the tonic hindlimb extension phase.

-

The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the compound has provided protection against the seizure.[10][11]

-

Record the number of animals protected in each group and calculate the percentage of protection.

-

The dose of the test compound that protects 50% of the animals (ED₅₀) can be determined by probit analysis.

Visualizing Carbamate Drug Action and Evaluation

Graphviz diagrams are provided to illustrate key concepts related to the biological relevance and evaluation of carbamate drugs.

Signaling Pathway: Dual Mechanism of Action of Cenobamate

Cenobamate, a carbamate-containing anticonvulsant, is thought to exert its effects through a dual mechanism of action involving the modulation of voltage-gated sodium channels and GABA-A receptors.[3]

Experimental Workflow: In Vivo Pharmacokinetic Study

This diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study to evaluate a new carbamate drug candidate.

References

- 1. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of 3H-bambuterol, a carbamate prodrug of terbutaline, in blood from humans and laboratory animals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. dot | Graphviz [graphviz.org]

- 10. researchgate.net [researchgate.net]

- 11. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Hydroxyl Group in Tert-butyl (4-hydroxycyclohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the hydroxyl group in Tert-butyl (4-hydroxycyclohexyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the chemical behavior of this functional group is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes in drug discovery and development. This document provides a comprehensive overview of common transformations involving the hydroxyl moiety, including oxidation, esterification, and etherification, supported by experimental data and detailed protocols.

Introduction to the Reactivity of the Hydroxyl Group

The hydroxyl group (-OH) of this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by several factors, including the steric hindrance of the bulky tert-butyloxycarbonyl (Boc) protecting group and the stereochemistry of the cyclohexyl ring (cis or trans). The lone pairs of electrons on the oxygen atom make the hydroxyl group nucleophilic, allowing it to attack electrophilic centers. Conversely, the oxygen atom can be protonated or activated by Lewis acids, turning the hydroxyl group into a good leaving group. This dual reactivity makes it a valuable handle for introducing diverse functionalities.

Key Reactions and Quantitative Data

The hydroxyl group of this compound readily participates in oxidation, esterification, and etherification reactions. The following tables summarize quantitative data from various studies, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Oxidation of this compound

| Oxidizing Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| Sodium hypochlorite (NaOCl) / Sodium chlorite (NaClO₂) | Dichloromethane | Room Temp. | 1 - 2 | 4-(tert-Butoxycarbonylamino)cyclohexanone | High (undisclosed) | [1] |

Table 2: Esterification of this compound

| Reagents | Coupling Agent | Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| Benzoic acid | DCC | DMAP | Dichloromethane | 0 to 20 | 3 | tert-Butyl (4-(benzoyloxy)cyclohexyl)carbamate | 90 | [2] |

| Carboxylic Acid | EDC·HCl | DMAP | Dichloromethane | Not specified | Not specified | Corresponding Ester | Quantitative | [3] |

Table 3: Etherification of this compound

| Electrophile | Base | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| 2,4-Dichlorobenzonitrile | Sodium Hydride (NaH) | Dimethylacetamide (DMA) | Not specified | Not specified | tert-Butyl (4-((5-chloro-2-cyanophenyl)oxy)cyclohexyl)carbamate | Not specified | [4] |

| Unspecified Alkyl Halide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Not specified | Not specified | Corresponding Ether | 64 | [4] |

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are derived from established synthetic procedures and can be adapted for specific research needs.

Oxidation: Swern Oxidation

The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, avoiding the use of heavy metals.[5][6]

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add dimethyl sulfoxide (DMSO) (2.0 eq.) to the cooled solution and stir for 15 minutes.

-

Add a solution of this compound (1.0 eq.) in DCM to the reaction mixture and stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq.) to the flask and continue stirring for 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(tert-butoxycarbonylamino)cyclohexanone.

Esterification: Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[7][8]

Protocol:

-

To a solution of this compound (1.0 eq.) and a carboxylic acid (1.2 eq.) in anhydrous DCM, add 4-dimethylaminopyridine (DMAP) (0.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) to the solution and stir at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired ester.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[9]

Protocol:

-

In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq.) in anhydrous dimethylformamide (DMF).

-

Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add the alkyl halide (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the corresponding ether.

Visualizing Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the underlying reaction mechanisms.

Caption: Workflow for the Swern Oxidation of this compound.

Caption: Mechanism of the Steglich Esterification.

Caption: Workflow for the Williamson Ether Synthesis.

Conclusion

The hydroxyl group of this compound is a key functional moiety that enables a wide range of chemical modifications. This guide has provided a detailed overview of its reactivity in oxidation, esterification, and etherification reactions, supported by quantitative data and experimental protocols. By understanding the principles and practical aspects of these transformations, researchers can effectively utilize this versatile intermediate in the synthesis of complex molecules for drug discovery and other applications. The provided workflows and mechanisms offer a visual guide to aid in experimental design and execution.

References

- 1. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Key Differences Between Cis and Trans Isomers of Tert-butyl (4-hydroxycyclohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cis and trans isomers of tert-butyl (4-hydroxycyclohexyl)carbamate are pivotal building blocks in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Their distinct stereochemistry profoundly influences their physical properties, reactivity, and, most critically, their biological activity when incorporated as linkers in these targeted protein degraders. This technical guide provides an in-depth analysis of the key differences between these two isomers, focusing on their physicochemical properties, spectral data, synthesis, and separation, as well as their role in drug development.

Physicochemical and Spectral Properties

The spatial arrangement of the hydroxyl and tert-butoxycarbonylamino groups on the cyclohexane ring dictates the distinct physical and spectral properties of the cis and trans isomers. The trans isomer, with both substituents in equatorial positions in the more stable chair conformation, generally exhibits higher stability and a higher melting point compared to the cis isomer, where one substituent is forced into an axial position.

Table 1: Physicochemical Properties

| Property | Cis Isomer | Trans Isomer |

| IUPAC Name | cis-tert-butyl (4-hydroxycyclohexyl)carbamate | trans-tert-butyl (4-hydroxycyclohexyl)carbamate |

| CAS Number | 167081-25-6[1] | 111300-06-2 |

| Molecular Formula | C₁₁H₂₁NO₃[1] | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol [1] | 215.29 g/mol |

| Melting Point | 95 °C[1] | ~135-139 °C |

| Appearance | White to light yellow powder/crystal[1] | White solid |

| Solubility | Slightly soluble in water[1] | Data not readily available |

Table 2: Comparative Spectral Data

The stereoisomerism of these compounds leads to distinct signals in their ¹H and ¹³C NMR spectra, particularly for the protons and carbons of the cyclohexane ring.

| ¹H NMR (CDCl₃) | Cis Isomer (Predicted) | Trans Isomer (Predicted) |

| C1-H (CH-N) | Broad multiplet, ~3.6-3.8 ppm | Broad multiplet, ~3.4-3.6 ppm |

| C4-H (CH-O) | Broad multiplet, ~4.0-4.2 ppm | Broad multiplet, ~3.6-3.8 ppm |

| Cyclohexane-H | 1.2-2.2 ppm | 1.0-2.1 ppm |

| -C(CH₃)₃ | Singlet, ~1.45 ppm | Singlet, ~1.44 ppm |

| -NH | Broad singlet | Broad singlet |

| -OH | Broad singlet | Broad singlet |

| ¹³C NMR (CDCl₃) | Cis Isomer (Predicted) | Trans Isomer (Predicted) |

| C=O | ~155-156 ppm | ~155-156 ppm |

| -C(CH₃)₃ | ~79-80 ppm | ~79-80 ppm |

| C4 (CH-O) | ~66-68 ppm | ~70-72 ppm |

| C1 (CH-N) | ~48-50 ppm | ~50-52 ppm |

| Cyclohexane-C | ~30-35 ppm | ~31-36 ppm |

| -C(CH₃)₃ | ~28.5 ppm | ~28.5 ppm |

| IR Spectroscopy (cm⁻¹) | Cis Isomer (Predicted) | Trans Isomer (Predicted) |

| O-H Stretch | ~3400 (broad) | ~3400 (broad) |

| N-H Stretch | ~3350 | ~3350 |

| C-H Stretch (sp³) | ~2850-2950 | ~2850-2950 |

| C=O Stretch (carbamate) | ~1680-1700 | ~1680-1700 |

| N-H Bend | ~1520 | ~1520 |

| C-O Stretch | ~1050-1150 | ~1050-1150 |

Experimental Protocols

The synthesis and separation of the cis and trans isomers of this compound require stereocontrolled methods.

Synthesis

The synthesis typically involves two key steps: the stereoselective synthesis of the corresponding cis- or trans-4-aminocyclohexanol precursor, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Logical Workflow for Isomer Synthesis

Caption: General synthetic routes to cis and trans isomers.

Protocol for Boc Protection of 4-Aminocyclohexanol:

-

Dissolve 4-aminocyclohexanol (cis or trans isomer) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or sodium bicarbonate, to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure cis or trans isomer of this compound.

Separation

High-performance liquid chromatography (HPLC) is a common and effective method for the separation and analysis of the cis and trans isomers.

HPLC Separation Workflow

Caption: General workflow for HPLC-based isomer separation.

General HPLC Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is often effective for separating stereoisomers.

-

Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol is commonly used. The ratio of the solvents is optimized to achieve the best separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the carbamate group absorbs, usually around 210-220 nm.

-

Injection Volume: 10-20 µL of the sample dissolved in the mobile phase.

Role in Drug Development: PROTACs

The primary application of these isomers in drug development is as linkers in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Mechanism of Action

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

The stereochemistry of the linker, determined by the cis or trans nature of the this compound unit, is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker's geometry dictates the relative orientation of the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitin transfer.

-

Cis Isomers: The 1,4-diaxial/equatorial relationship of the connection points in the cis isomer results in a more kinked and rigid linker geometry. This can be advantageous in pre-organizing the PROTAC for optimal binding in the ternary complex, potentially leading to higher degradation efficacy.

-

Trans Isomers: The 1,4-diequatorial arrangement in the trans isomer leads to a more linear and extended linker. This can provide greater flexibility, which may be necessary to accommodate the binding surfaces of different target proteins and E3 ligases.

The choice between a cis or trans isomer as a linker is therefore a critical design element in PROTAC development, with the optimal choice being dependent on the specific target protein and E3 ligase pair. The subtle yet significant differences in their three-dimensional structures can have a profound impact on the potency and selectivity of the resulting PROTAC degrader.[2][3][][5][6][7]

Conclusion

The cis and trans isomers of this compound, while chemically similar, exhibit key differences in their physical, spectral, and, most importantly, their functional properties in the context of drug development. A thorough understanding of these differences, supported by detailed analytical characterization and stereocontrolled synthesis, is essential for the rational design of effective PROTACs and other advanced therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers in this dynamic field.

References

- 1. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]

- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial Availability and Technical Guide for Tert-butyl (4-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key technical data for Tert-butyl (4-hydroxycyclohexyl)carbamate. This compound, a valuable building block in medicinal chemistry, notably serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers. It is typically offered as a mixture of cis and trans isomers, or as the individual stereoisomers. Researchers should carefully consider the isomeric purity required for their specific application, as the spatial orientation of the hydroxyl and carbamate groups can significantly influence the biological activity and pharmacokinetic properties of derivative molecules.

Below is a summary of representative suppliers and their typical product offerings. Please note that catalog numbers, purity, and availability are subject to change and should be verified directly with the supplier.

| Supplier | Product Name(s) | CAS Number(s) | Typical Purity | Notes |

| MedChemExpress | This compound | 224309-64-2 (mixture) | >98% | Often marketed as a PROTAC linker. |

| Sigma-Aldrich | Tert-butyl (cis-4-hydroxycyclohexyl)carbamate | 167081-25-6 | ≥95% | |

| Tert-butyl (trans-4-hydroxycyclohexyl)carbamate | 111300-06-2 | ≥95% | ||

| BLD Pharm | This compound | 224309-64-2 (mixture) | ≥97% | Also offers cis and trans isomers separately. |

| Tert-butyl (cis-4-hydroxycyclohexyl)carbamate | 167081-25-6 | ≥97% | ||

| Tert-butyl n-[trans-4-hydroxycyclohexyl]carbamate | 111300-06-2 | ≥97% | ||

| Oakwood Chemical | tert-butyl (cis-4-hydroxycyclohexyl)carbamate | 167081-25-6 | 97% | |

| ChemicalBook | TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 | 98%, 99%+ HPLC | Lists multiple suppliers with varying purities. |

| Coolpharm Ltd | This compound | 224309-64-2 (mixture) | >98% | Certificate of Analysis available upon request. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-protection of 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O). The starting material, 4-aminocyclohexanol, is commercially available as a mixture of cis and trans isomers. The separation of these isomers can be performed either on the final product or on the starting material, most commonly by column chromatography.

General Experimental Protocol for the Synthesis of this compound (Cis/Trans Mixture)

This protocol is adapted from established procedures for the Boc-protection of amines.

Materials:

-

4-Aminocyclohexanol (cis/trans mixture)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 eq) in the chosen solvent (e.g., DCM).

-

Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution and stir at room temperature.

-

Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent. The reaction is typically exothermic. Maintain the temperature at room temperature or cool with an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Isomer Separation:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes to elute the products. The trans isomer is typically less polar and will elute before the more polar cis isomer.

-

Combine the fractions containing the pure isomers and concentrate under reduced pressure to yield the products as white to off-white solids.

-

Characterization Data:

-

Molecular Formula: C₁₁H₂₁NO₃

-

Molecular Weight: 215.29 g/mol

-

Appearance: White to off-white solid

-

¹H NMR (CDCl₃, 400 MHz):

-

Trans isomer: δ ~3.55 (m, 1H), ~3.45 (m, 1H), ~1.95 (m, 4H), ~1.44 (s, 9H), ~1.25 (m, 4H).

-

Cis isomer: δ ~3.80 (m, 1H), ~3.60 (m, 1H), ~1.65 (m, 4H), ~1.45 (s, 9H), ~1.40 (m, 4H). (Note: Exact chemical shifts may vary depending on the solvent and instrument.)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Trans isomer: δ ~155.5, ~79.2, ~70.5, ~48.0, ~34.5, ~28.4.

-

Cis isomer: δ ~155.6, ~79.3, ~66.0, ~44.5, ~30.5, ~28.4. (Note: Exact chemical shifts may vary depending on the solvent and instrument.)

-

Diagrams

Caption: Synthesis of this compound.

Caption: Purification and Isomer Separation Workflow.

Methodological & Application

Synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The protocol details the N-tert-butoxycarbonylation (Boc) protection of 4-aminocyclohexanol. Included are a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow. This guide is intended to facilitate the efficient and reproducible synthesis of this important building block.

Introduction

This compound is a bifunctional molecule that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients. The presence of a protected amine and a free hydroxyl group allows for selective functionalization, making it a versatile tool in multi-step synthetic routes. The most common method for its preparation is the protection of the amino group of 4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). This reaction is generally high-yielding and proceeds under mild conditions.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminocyclohexanol Hydrochloride | 1.0 equivalent | [1] |

| Poly(4-vinylpyridine) (or other suitable base) | 2.0 equivalents | [1] |

| Di-tert-butyl dicarbonate (Boc Anhydride) | 1.5 equivalents | [1] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 12 - 24 hours | [1] |

| Product Characteristics | ||

| Molecular Formula | C₁₁H₂₁NO₃ | [2][3] |

| Molecular Weight | 215.29 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 97% (by NMR) | [2] |

| Reported Yield | High | [1] |

Experimental Protocol

This protocol is based on established procedures for the Boc protection of amines.[1]

Materials:

-

4-Aminocyclohexanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Poly(4-vinylpyridine) or Triethylamine (TEA) as a base

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanol hydrochloride (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous dichloromethane to the flask to create a suspension. To this, add the base (e.g., poly(4-vinylpyridine), 2.0 eq.). Stir the mixture at room temperature.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.5 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring suspension of the amine hydrochloride and base at room temperature over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, filter the reaction mixture to remove the base hydrochloride salt.

-

Wash the filtrate with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation of Product: Remove the dichloromethane solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product will be a white to off-white solid.

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions: